(S)-2-Ethylhexanoic acid sodium salt (S)-2-Ethylhexanoic acid sodium salt
Brand Name: Vulcanchem
CAS No.: 139889-57-9
VCID: VC13847554
InChI: InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1
SMILES: CCCCC(CC)C(=O)[O-].[Na+]
Molecular Formula: C8H15NaO2
Molecular Weight: 166.19 g/mol

(S)-2-Ethylhexanoic acid sodium salt

CAS No.: 139889-57-9

Cat. No.: VC13847554

Molecular Formula: C8H15NaO2

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Ethylhexanoic acid sodium salt - 139889-57-9

Specification

CAS No. 139889-57-9
Molecular Formula C8H15NaO2
Molecular Weight 166.19 g/mol
IUPAC Name sodium;(2S)-2-ethylhexanoate
Standard InChI InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1
Standard InChI Key VYPDUQYOLCLEGS-FJXQXJEOSA-M
Isomeric SMILES CCCC[C@H](CC)C(=O)[O-].[Na+]
SMILES CCCCC(CC)C(=O)[O-].[Na+]
Canonical SMILES CCCCC(CC)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a branched alkyl chain with a carboxylate group bound to a sodium ion. The chiral center at the second carbon of the hexanoic acid backbone confers stereoselectivity, which is critical for its role in enantioselective syntheses. The isomeric SMILES notation CCCC[C@H](CC)C(=O)[O-].[Na+]\text{CCCC[C@H](CC)C(=O)[O-].[Na+]} explicitly defines the S-configuration.

Physical and Chemical Characteristics

PropertyValueSource
Molecular Weight166.19 g/mol
SolubilityWater, methanol, ethanol, acetone
HygroscopicityHigh
Melting PointNot documented
StabilityStable under inert conditions

The sodium salt’s solubility in organic solvents like ethanol (C2H5OH\text{C}_2\text{H}_5\text{OH}) and acetone ((CH3)2CO(\text{CH}_3)_2\text{CO}) enables its use in non-aqueous reaction media. Its hygroscopic nature necessitates airtight storage to prevent hydration .

Synthesis and Industrial Production

Traditional Methods and Limitations

Prior art methods, such as organic anti-solvent precipitation and spray drying, faced significant challenges:

  • Anti-solvent approach: Required costly solvents (e.g., ethyl acetate) and produced impure, poorly crystalline products .

  • Spray drying: Demanded specialized equipment and precise temperature control (inlet: 118–138°C; outlet: 107°C), increasing operational costs .

Novel Synthesis Protocol

A 2015 patent (IN2362-DEL-2009) introduced a cost-effective alternative :

  • Neutralization: React 2-ethylhexanoic acid with sodium hydroxide in aqueous medium.

  • Dehydration: Evaporate water under reduced pressure.

  • Pan drying: Heat residual solid at 80–100°C to yield a fine powder.

Advantages over prior methods:

  • Eliminates organic solvents, reducing safety risks .

  • Achieves >99% purity without spray drying infrastructure .

  • Scalable for industrial production with standard equipment .

Applications in Industry and Pharmaceuticals

Catalysis and Materials Science

The compound acts as:

  • A sodium source in organometallic catalysts for polymerization (e.g., polyethylene terephthalate).

  • An adhesion promoter in coatings and solar cell components.

  • A mild base in acylation reactions, facilitating amine protection in peptide synthesis .

Pharmaceutical Intermediates

Key roles include:

  • Synthesizing sodium ampicillin and amoxicillin salts via metathesis reactions .

  • Serving as a counterion in cephalosporin antibiotics to enhance solubility .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
StorageAirtight container, dry environment

Research Gaps and Future Directions

Underexplored Areas

  • Enantioselective applications: Most studies focus on racemic mixtures; the S-enantiomer’s unique reactivity remains understudied.

  • Environmental persistence: Degradation pathways and ecotoxicology data are scarce .

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